2-(2-methyl-1H-imidazol-5-yl)acetic acid

Catalog No.
S3336947
CAS No.
172499-34-2
M.F
C6H8N2O2
M. Wt
140.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-(2-methyl-1H-imidazol-5-yl)acetic acid

CAS Number

172499-34-2

Product Name

2-(2-methyl-1H-imidazol-5-yl)acetic acid

IUPAC Name

2-(2-methyl-1H-imidazol-5-yl)acetic acid

Molecular Formula

C6H8N2O2

Molecular Weight

140.14 g/mol

InChI

InChI=1S/C6H8N2O2/c1-4-7-3-5(8-4)2-6(9)10/h3H,2H2,1H3,(H,7,8)(H,9,10)

InChI Key

KDUUAAQFXVENJT-UHFFFAOYSA-N

SMILES

CC1=NC=C(N1)CC(=O)O

Canonical SMILES

CC1=[NH+]C=C(N1)CC(=O)[O-]

2-(2-methyl-1H-imidazol-5-yl)acetic acid has the molecular formula C6H8N2O2 and a molecular weight of approximately 144.14 g/mol. It features an imidazole ring, which is a five-membered aromatic heterocyclic structure containing two nitrogen atoms. The compound's structure includes a carboxylic acid group (-COOH) attached to a carbon that is also linked to a 2-methyl-1H-imidazole moiety, contributing to its unique chemical properties .

, primarily due to its carboxylic acid functionality. Some notable reactions include:

  • Esterification: 2-(2-methyl-1H-imidazol-5-yl)acetic acid can react with alcohols in the presence of acid catalysts to form esters.
  • Amide Formation: It can also react with amines to form amides, which are important in medicinal chemistry.
  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of other derivatives.

Research indicates that 2-(2-methyl-1H-imidazol-5-yl)acetic acid exhibits significant biological activities. It has been studied for its potential as an antimicrobial agent and as a precursor for compounds with anticancer properties. The imidazole ring is known for its role in biological systems, particularly in enzyme catalysis and as part of various biomolecules .

Several synthesis methods have been reported for 2-(2-methyl-1H-imidazol-5-yl)acetic acid:

  • From Imidazole Derivatives: One common method involves the reaction of imidazole derivatives with acetic anhydride or acetic acid under specific conditions.
  • Oxidation Reactions: The oxidation of related compounds such as metronidazole has been documented to yield this compound through controlled oxidation processes .
  • Direct Carboxylation: Another approach includes direct carboxylation of the corresponding imidazole derivative using carbon dioxide under basic conditions.

The applications of 2-(2-methyl-1H-imidazol-5-yl)acetic acid span several domains:

  • Pharmaceuticals: It serves as a building block in the synthesis of various pharmaceutical agents.
  • Agricultural Chemicals: Its derivatives may be explored for use as agrochemicals due to their biological activity.
  • Biochemical Research: The compound is used in studies related to enzyme inhibition and receptor binding assays.

Several compounds share structural similarities with 2-(2-methyl-1H-imidazol-5-yl)acetic acid, including:

Compound NameStructure/DescriptionUnique Features
Imidazoleacetic AcidC5H6N2O2 - A simpler derivative without the methyl groupLacks the methyl substitution on the imidazole
1-Methylimidazole Acetic AcidC6H8N2O2 - Similar structure but different methyl positioningDifferent methyl positioning affects properties
4-Methylimidazole Acetic AcidC6H8N2O2 - Another positional isomerVariations in biological activity

While these compounds share similarities, 2-(2-methyl-1H-imidazol-5-yl)acetic acid's unique methyl substitution at the second position on the imidazole ring contributes to its distinct chemical reactivity and biological profile .

XLogP3

0.8

Dates

Modify: 2023-07-26

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